molecular formula C17H16BrN3OS B2619920 5-(4-bromo-3,5-dimethylphenoxymethyl)-4-phenyl-2H-1,2,4-triazole-3-thione CAS No. 1024449-07-7

5-(4-bromo-3,5-dimethylphenoxymethyl)-4-phenyl-2H-1,2,4-triazole-3-thione

Cat. No.: B2619920
CAS No.: 1024449-07-7
M. Wt: 390.3
InChI Key: KIOBOIOKCMKZKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromo-3,5-dimethylphenoxymethyl)-4-phenyl-2H-1,2,4-triazole-3-thione is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a phenyl group, and a bromo-dimethylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromo-3,5-dimethylphenoxymethyl)-4-phenyl-2H-1,2,4-triazole-3-thione typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromo-3,5-dimethylphenoxymethyl)-4-phenyl-2H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium thiocyanate in acetone.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of azides or thiocyanates.

Scientific Research Applications

5-(4-bromo-3,5-dimethylphenoxymethyl)-4-phenyl-2H-1,2,4-triazole-3-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-bromo-3,5-dimethylphenoxymethyl)-4-phenyl-2H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-bromo-3,5-dimethylphenoxymethyl)-4-phenyl-2H-1,2,4-triazole-3-thione is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[(4-bromo-3,5-dimethylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3OS/c1-11-8-14(9-12(2)16(11)18)22-10-15-19-20-17(23)21(15)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOBOIOKCMKZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC2=NNC(=S)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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